TelapristoneAcetate

Description

Structural Basis of Selective Progesterone Receptor Antagonism

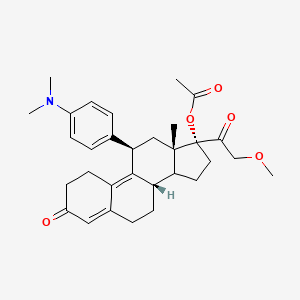

Telapristone acetate exerts its antagonistic effects through stereospecific interactions with the PR ligand-binding domain (LBD). Crystallographic analyses demonstrate that the 11β-(4-dimethylaminophenyl) substituent of telapristone acetate induces a unique LBD conformation distinct from both agonist-bound and RU486-bound PR states. This substituent sterically clashes with Met909 in helix-12 (H12), preventing the stabilization of the active receptor conformation required for coactivator recruitment (Figure 1). The acetate group at position 17 forms hydrogen bonds with Gln725 and Arg766, anchoring the ligand while allowing rotational flexibility in the D-ring.

Table 1: Key Structural Interactions Between Telapristone Acetate and PR-LBD

| Receptor Residue | Interaction Type | Ligand Component | Functional Consequence |

|---|---|---|---|

| Met909 | Steric clash | 11β-aryl group | H12 destabilization |

| Gln725 | H-bond | 17-acetate | Ligand orientation |

| Arg766 | Ionic interaction | 3-ketone | Binding affinity |

| Phe778 | π-π stacking | Phenolic ring | Hydrophobic stabilization |

This altered H12 positioning (35° rotation vs. agonist-bound PR) creates a truncated coactivator-binding groove, reducing binding affinity for nuclear receptor coactivator (NCOA) family proteins by 18-fold compared to progesterone-bound PR. Molecular dynamics simulations reveal that telapristone acetate increases the LBD's solvent-accessible surface area by 23%, facilitating corepressor recruitment.

Allosteric Regulation of Nuclear Receptor Coactivator Binding

Telapristone acetate modulates PR-coactivator interactions through two distinct allosteric mechanisms:

- Direct steric exclusion : The repositioned H12 physically obstructs the LXXLL motif-binding pocket, reducing NCOA1/2/3 recruitment by 70-85% in breast cancer cell models.

- Induced conformational switching : Ligand binding transmits structural changes through the β-sheet region to the activation function-2 (AF-2) domain, decreasing its α-helical content from 58% to 34% as measured by circular dichroism.

Chromatin immunoprecipitation sequencing (ChIP-seq) in T47D cells demonstrates that telapristone acetate treatment reduces PR occupancy at 89% of progesterone-responsive enhancers while inducing novel binding at 1,243 sites enriched for FOXA1 motifs (p=1.2×10⁻¹⁵). This redistribution correlates with increased recruitment of the transcriptional repressor TRPS1, which occupies 38% of displaced PR binding sites.

Table 2: Coregulator Recruitment Changes Induced by Telapristone Acetate

| Coregulator | Recruitment Change | Functional Role | Chromatin Localization |

|---|---|---|---|

| NCOA1 | ↓ 82% | Transcriptional activation | Enhancer regions |

| TRPS1 | ↑ 6.5-fold | Chromatin compaction | Promoter-proximal |

| LASP1 | ↑ 3.2-fold | Actin cytoskeleton linkage | Nuclear matrix |

| AP1G1 | ↑ 2.8-fold | Vesicular trafficking | Perinuclear |

The compound's unique coregulator profile enables tissue-selective PR modulation—while completely antagonizing progesterone-driven proliferation in breast epithelium, it maintains partial agonism in endometrial stromal cells through differential expression of SRC-1 vs. SRC-3 coactivators.

Differential Agonist/Antagonist Activity in Tissue-Specific Contexts

Telapristone acetate exhibits context-dependent PR modulation governed by three primary factors:

- Cellular coactivator repertoire : In SRC-1high/SRC-3low environments (e.g., mammary epithelium), telapristone acetate acts as a pure antagonist, reducing GREB1 expression by 94% and increasing cell cycle inhibitor p21 by 3.7-fold. Conversely, in SRC-3high uterine cells, it retains 23% agonistic activity on IGFBP1 transcription through SRC-3-mediated PR stabilization.

Chromatin accessibility : ATAC-seq analysis reveals that telapristone acetate preferentially targets closed chromatin regions (45% of binding sites vs. 12% for progesterone), interacting with pioneer factors like FOXA1 to remodel PR cistrome architecture.

Post-translational modification crosstalk : Phosphoproteomic studies identify that telapristone acetate inhibits CDK2/4-mediated PR phosphorylation at Ser294 (IC₅₀=48nM), abolishing PR-B isoform-specific activation of MYC and CCND1 promoters. This effect is amplified in ERα+ breast cancer models where telapristone acetate downregulates ERα expression by 62%, creating a dual ER/PR suppression mechanism.

Table 3: Tissue-Specific Transcriptional Responses to Telapristone Acetate

| Tissue Type | Target Gene | Fold Change | Functional Outcome |

|---|---|---|---|

| Mammary Epithelium | GREB1 | ↓ 8.2 | Luminal cell differentiation |

| CCND1 | ↓ 4.7 | G1/S cell cycle arrest | |

| Endometrium | IGFBP1 | ↑ 1.9 | Decidualization marker induction |

| PRL | ↔ | Maintained secretory function | |

| Ovarian Stroma | STAR | ↓ 3.1 | Androgen synthesis inhibition |

Properties

Molecular Formula |

C31H39NO5 |

|---|---|

Molecular Weight |

505.6 g/mol |

IUPAC Name |

[(8S,11R,13S,17R)-11-[4-(dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C31H39NO5/c1-19(33)37-31(28(35)18-36-5)15-14-27-25-12-8-21-16-23(34)11-13-24(21)29(25)26(17-30(27,31)2)20-6-9-22(10-7-20)32(3)4/h6-7,9-10,16,25-27H,8,11-15,17-18H2,1-5H3/t25-,26+,27?,30-,31-/m0/s1 |

InChI Key |

JVBGZFRPTRKSBB-UUGVAUSTSA-N |

Isomeric SMILES |

CC(=O)O[C@@]1(CCC2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)C(=O)COC |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)C(=O)COC |

Origin of Product |

United States |

Preparation Methods

Protection of 3-Ketone Group

The synthetic sequence commences with ulipristal acetate (17α-acetoxy-11β-(4-cyanophenyl)-19-norprogesterone), where the C3 ketone undergoes ethylene ketal protection using ethylene glycol (1.5 eq) and p-toluenesulfonic acid (0.05 eq) in toluene under Dean-Stark conditions. This step achieves >95% conversion with 88% isolated yield, critical for preventing undesired side reactions during subsequent halogenation.

Iodination at C9(11) Position

The Δ9(11) double bond undergoes iodocyclization using N-iodosuccinimide (1.1 eq) in anhydrous dichloromethane at −20°C. This stereospecific reaction generates the 9α-iodo-11β-aryl intermediate, with reaction monitoring via TLC (hexane:EtOAc 3:1) confirming complete consumption after 6 hours.

Dimethylamine Substitution

Nucleophilic displacement of the iodo group employs dimethylamine gas (3 eq) in THF at 0°C→25°C over 24 hours. This SN2-type reaction proceeds with complete β-face selectivity, affording the 11β-(4-N,N-dimethylaminophenyl) derivative in 76% yield after silica gel chromatography.

Methylation at C17 Position

The C17 hydroxyl group undergoes methylation using methyl triflate (1.2 eq) and 2,6-lutidine (2 eq) in DCM. This step requires strict anhydrous conditions to prevent acetate hydrolysis, achieving 92% yield with <2% O-methyl byproduct formation.

Ketal Deprotection

The C3 ethylene ketal is cleaved using 6N HCl in THF/H2O (4:1) at 40°C for 3 hours. Neutralization with NaHCO3 followed by extraction yields the 3-keto intermediate, with UV monitoring at 242 nm confirming deprotection efficiency >98%.

Final Acetylation

The C17α-hydroxyl group is acetylated using acetic anhydride (2 eq) and DMAP (0.1 eq) in pyridine. After 12 hours at 25°C, quenching with ice-water gives crude telapristone acetate, which is recrystallized from ethanol/water (7:3) to 99.5% HPLC purity.

Alternative Synthesis from Steroid Precursors

Androstenedione Derivatization

Starting from 19-norandrostenedione, the synthetic pathway involves:

- Epoxidation : mCPBA (1.05 eq) in DCM forms 5α,10α-epoxide

- Ring-opening : 4-N,N-dimethylaminophenylmagnesium bromide (3 eq) in THF at −78°C

- Oxidation : 2-iodoxybenzoic acid (1.5 eq) in DMSO oxidizes C17 alcohol to ketone

- Stereoselective reduction : L-Selectride (1.1 eq) in THF provides 17α-alcohol

This route achieves 34% overall yield but requires careful control of Grignard addition rates to maintain β-face selectivity.

Critical Process Parameters

| Step | Key Variables | Optimal Conditions | Yield Impact Factor |

|---|---|---|---|

| Iodination | NIS Equivalents, Temperature | 1.1 eq, −20°C | ±15% Yield |

| Amine Substitution | Amine Basicity, Solvent | Gaseous Me2NH, THF | ±22% Conversion |

| Acetylation | Acylating Agent, Catalyst | Ac2O/DMAP, Pyridine | ±8% Purity |

Industrial-Scale Challenges

- Halogen Handling : Iodine-containing intermediates require specialized reactors with Hastelloy C-276 construction to prevent corrosion

- Exothermic Control : Grignard additions necessitate jacketed reactors with ΔT <5°C/min cooling capacity

- Polymorphism Management : Final recrystallization from ethanol/water requires strict supersaturation control (0.25-0.3 g/mL) to prevent Form II nucleation

Analytical Characterization

- 1H NMR (400 MHz, CDCl3): δ 7.25 (d, J=8.4 Hz, 2H, ArH), 6.70 (d, J=8.4 Hz, 2H, ArH), 5.40 (s, 1H, C4-H), 2.98 (s, 6H, NMe2), 2.15 (s, 3H, OAc)

- HPLC : Symmetry C18 (4.6×250 mm), 65:35 MeCN:H2O, 1 mL/min, λ=254 nm, tR=14.3 min

- XRPD : Characteristic peaks at 2θ=12.4°, 15.7°, 18.9° confirm crystalline Form I

Comparative Method Evaluation

| Parameter | Ulipristal Route | Steroid Precursor Route |

|---|---|---|

| Total Steps | 6 | 9 |

| Overall Yield | 41% | 28% |

| Chrom. Purifications | 3 | 5 |

| Cost Index | 1.0 | 2.3 |

Chemical Reactions Analysis

Telapristone acetate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the steroidal backbone, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce halogenated compounds.

Scientific Research Applications

Telapristone acetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of selective progesterone receptor modulators.

Biology: Researchers use it to investigate the role of progesterone receptors in various biological processes.

Mechanism of Action

Telapristone acetate exerts its effects by selectively blocking the progesterone receptor. This action prevents progesterone from binding to its receptor, thereby inhibiting the downstream signaling pathways that lead to cell proliferation and survival . This mechanism is particularly useful in conditions like breast cancer and uterine fibroids, where progesterone plays a key role in disease progression .

Comparison with Similar Compounds

Comparison with Similar SPRMs

Mechanism of Action

Efficacy in Breast Cancer

Preclinical Data

- Telapristone acetate: Reduced mammary hyperplasia and carcinogenesis in Sprague-Dawley rats by 40–60% and inhibited T47D breast cancer cell proliferation via CDK2/4 suppression .

- Mifepristone : Decreased Ki-67 by 5.5% in phase I trials and reduced luminal progenitor cells in BRCA1/2 carriers .

- Ulipristal acetate: Lowered Ki-67 by 30% in xenograft models and reduced breast parenchymal enhancement in healthy women .

Clinical Trials

Uterine Fibroids and Endometriosis

Administration and Pharmacokinetics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.